molecular formula C12H11F3O2 B14195983 1-(2-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 919997-77-6

1-(2-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B14195983
CAS No.: 919997-77-6
M. Wt: 244.21 g/mol
InChI Key: SDUNCWCFXLWLCP-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione is an organic compound belonging to the class of aromatic ketones

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 2-ethylbenzaldehyde with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications .

Properties

CAS No.

919997-77-6

Molecular Formula

C12H11F3O2

Molecular Weight

244.21 g/mol

IUPAC Name

1-(2-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione

InChI

InChI=1S/C12H11F3O2/c1-2-8-5-3-4-6-9(8)10(16)7-11(17)12(13,14)15/h3-6H,2,7H2,1H3

InChI Key

SDUNCWCFXLWLCP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(=O)CC(=O)C(F)(F)F

Origin of Product

United States

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